Cas no 129392-85-4 (tert-Butyl N-(4-azidobutyl)carbamate)

Technical Introduction: tert-Butyl N-(4-azidobutyl)carbamate is a versatile bifunctional compound featuring a tert-butoxycarbonyl (Boc) protected amine and an azido group. The Boc group provides stability under basic conditions while allowing selective deprotection under acidic conditions, making it useful in peptide synthesis and organic transformations. The terminal azide functionality enables click chemistry applications, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating efficient bioconjugation and polymer modification. Its linear butyl linker offers flexibility in molecular design. This compound is particularly valuable in medicinal chemistry, materials science, and bioconjugation due to its orthogonal reactivity and compatibility with diverse synthetic strategies.
tert-Butyl N-(4-azidobutyl)carbamate structure
129392-85-4 structure
Product name:tert-Butyl N-(4-azidobutyl)carbamate
CAS No:129392-85-4
MF:C9H18N4O2
Molecular Weight:214.264821529388
CID:2119200
PubChem ID:11333371

tert-Butyl N-(4-azidobutyl)carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl (4-azidobutyl)carbamate
    • tert-Butyl N-(4-azidobutyl)carbamate
    • 1-N-BOC-amino-butane-4-azide
    • N-t-butoxycarbonyl-4-azidobutylamine
    • 4-Azido-N-Boc-1-butanamine
    • N-Boc 4-azido-1-butanamine
    • tert-Butyl N-(4-azidobutyl)carbamate - B12175
    • tert-Butyl(4-azidobutyl)carbamate
    • Carbamic acid, N-(4-azidobutyl)-, 1,1-dimethylethyl ester
    • MFCD24452574
    • DTXSID30462652
    • SY318740
    • AKOS030239272
    • A1-03090
    • BP-29699
    • MS-21578
    • 129392-85-4
    • (4-Azido-butyl)-carbamic acid tert-butyl ester
    • EN300-7061928
    • Carbamic acid, (4-azidobutyl)-, 1,1-dimethylethyl ester
    • SCHEMBL15798200
    • DA-46317
    • F80687
    • インチ: 1S/C9H18N4O2/c1-9(2,3)15-8(14)11-6-4-5-7-12-13-10/h4-7H2,1-3H3,(H,11,14)
    • InChIKey: KIYMIEPOGRDHRF-UHFFFAOYSA-N
    • SMILES: O(C(NCCCCN=[N+]=[N-])=O)C(C)(C)C

計算された属性

  • 精确分子量: 214.14300
  • 同位素质量: 214.14297583g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 7
  • 複雑さ: 241
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.7Ų
  • XLogP3: 2.5

じっけんとくせい

  • PSA: 91.57000
  • LogP: 2.25876

tert-Butyl N-(4-azidobutyl)carbamate Security Information

tert-Butyl N-(4-azidobutyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ST-B12175-1g
tert-Butyl N-(4-azidobutyl)carbamate - B12175
129392-85-4 95+%
1g
13965.0CNY 2021-07-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1637899-5g
tert-Butyl (4-azidobutyl)carbamate
129392-85-4 98%
5g
¥2811.00 2024-08-09
TRC
B813053-5mg
tert-Butyl N-(4-azidobutyl)carbamate
129392-85-4
5mg
$ 50.00 2022-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1637899-25g
tert-Butyl (4-azidobutyl)carbamate
129392-85-4 98%
25g
¥14020.00 2024-08-09
Enamine
EN300-7061928-0.05g
tert-butyl N-(4-azidobutyl)carbamate
129392-85-4 95.0%
0.05g
$25.0 2025-03-12
Enamine
EN300-7061928-10.0g
tert-butyl N-(4-azidobutyl)carbamate
129392-85-4 95.0%
10.0g
$538.0 2025-03-12
Enamine
EN300-7061928-1.0g
tert-butyl N-(4-azidobutyl)carbamate
129392-85-4 95.0%
1.0g
$110.0 2025-03-12
Enamine
EN300-7061928-2.5g
tert-butyl N-(4-azidobutyl)carbamate
129392-85-4 95.0%
2.5g
$182.0 2025-03-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ST-B12175-250mg
tert-Butyl N-(4-azidobutyl)carbamate - B12175
129392-85-4 95+%
250mg
4702CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ST-B12175-1g
tert-Butyl N-(4-azidobutyl)carbamate - B12175
129392-85-4 95+%
1g
13965CNY 2021-05-07

tert-Butyl N-(4-azidobutyl)carbamate 合成方法

tert-Butyl N-(4-azidobutyl)carbamate 関連文献

tert-Butyl N-(4-azidobutyl)carbamateに関する追加情報

Comprehensive Guide to tert-Butyl N-(4-azidobutyl)carbamate (CAS No. 129392-85-4): Properties, Applications, and Market Insights

tert-Butyl N-(4-azidobutyl)carbamate (CAS No. 129392-85-4) is a specialized organic compound widely used in pharmaceutical research, bioconjugation, and material science. This compound, often referred to as a carbamate-protected azide, plays a critical role in click chemistry applications due to its reactive azido group. Researchers and industries value it for its stability, versatility, and compatibility with various synthetic pathways.

The molecular structure of tert-Butyl N-(4-azidobutyl)carbamate features a tert-butoxycarbonyl (Boc) protecting group and a terminal azide functionality. This combination makes it an ideal intermediate for peptide synthesis, polymer modification, and drug discovery. With the growing demand for bioorthogonal chemistry tools, this compound has gained prominence in fields like targeted drug delivery and biomarker labeling.

One of the key advantages of 129392-85-4 is its compatibility with copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is pivotal for creating complex molecular architectures with high precision, making it invaluable for developing theranostic agents and smart materials. Recent studies highlight its use in cancer research, where it aids in designing tumor-targeting probes.

From an industrial perspective, the market for azide-containing compounds like tert-Butyl N-(4-azidobutyl)carbamate is expanding rapidly. The rise of bioconjugation techniques and nanomedicine has driven demand, particularly in North America and Europe. Manufacturers are focusing on scalable synthesis methods to meet the needs of academic and commercial labs.

Storage and handling of tert-Butyl N-(4-azidobutyl)carbamate require attention to stability. While the Boc group offers protection against premature reactions, the azido moiety can be sensitive to light and heat. Experts recommend storing the compound in a cool, dry environment, away from direct sunlight, to maintain its reactivity for downstream applications.

In summary, tert-Butyl N-(4-azidobutyl)carbamate (CAS No. 129392-85-4) is a versatile building block for modern chemical research. Its role in click chemistry, drug development, and material science underscores its importance in advancing scientific innovation. As industries continue to explore new applications, this compound is poised to remain a critical tool for researchers worldwide.

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